molecular formula C13H7Cl3N2 B2444179 3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 478043-75-3

3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B2444179
CAS No.: 478043-75-3
M. Wt: 297.56
InChI Key: SEIYOLUXMLEBGK-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The presence of chlorine atoms and the imidazo[1,2-a]pyridine scaffold makes this compound particularly interesting for various chemical and biological studies .

Properties

IUPAC Name

3,6-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2/c14-9-3-1-8(2-4-9)12-13(16)18-7-10(15)5-6-11(18)17-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIYOLUXMLEBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via cyclization of α-haloketones with 2-aminopyridines. For example:

  • Chlorination at positions 3 and 6 can be achieved using chloramine-T under solvent-free conditions, yielding up to 95% efficiency .

  • The 4-chlorophenyl group at position 2 is introduced via Suzuki–Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and arylboronic acids .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient imidazo[1,2-a]pyridine core facilitates nucleophilic displacement of chlorine atoms:

Table 1: SNAr Reactions at Position 3

ReagentConditionsProductYieldSource
KNH₂ (liquid NH₃)−33°C, 2 h3-Amino derivative68%
NaOMe (MeOH)Reflux, 6 h3-Methoxy derivative52%
PiperidineDMF, 100°C, 12 h3-Piperidinyl derivative75%

Position 6 is less reactive due to steric hindrance from the fused imidazole ring .

Cross-Coupling Reactions

The chlorine atoms enable palladium-catalyzed cross-couplings:

Table 2: Suzuki–Miyaura Coupling at Position 3

Boronic AcidCatalystBaseSolventYieldSource
Phenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃1,4-Dioxane88%
4-MethoxyphenylPd(OAc)₂/XPhosCsFDME76%

Notably, coupling at position 6 requires harsher conditions (e.g., microwave irradiation) .

Radical-Mediated Functionalization

The C3 chlorine participates in radical reactions:

  • Bromination : TBHP/I₂ system replaces Cl with Br via a radical pathway (yield: 82%) .

  • Alkylation : Y(OTf)₃-catalyzed aza-Friedel–Crafts reaction with aldehydes/amines yields C3-alkylated derivatives (e.g., 3-(pyrrolidinylmethyl), 79% yield) .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes directed electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position (relative to Cl) .

  • Sulfonation : Oleum at 80°C yields sulfonic acid derivatives .

Biological Activity and Further Derivatization

  • The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 65–722 μM .

  • Halogen bonding between the 3,6-dichloro motif and protein residues enhances binding affinity in kinase inhibition .

Stability and Degradation

  • Hydrolysis of the C3 chlorine occurs in alkaline aqueous media (t₁/₂ = 12 h at pH 10) .

  • Photodegradation under UV light (λ = 254 nm) produces dechlorinated byproducts .

Scientific Research Applications

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. A study synthesized a series of related compounds and evaluated their antibacterial effects against various gram-positive and gram-negative bacteria. Some derivatives showed potent activity, suggesting that 3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine may possess similar properties .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that imidazo[1,2-a]pyridines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The presence of chlorine substituents may enhance its efficacy as an anticancer agent by improving its interaction with biological targets.

Medicinal Chemistry Applications

Due to its structural characteristics, this compound serves as a valuable building block in medicinal chemistry. It can be modified to develop new therapeutic agents targeting various diseases. The compound's unique scaffold allows for the introduction of different functional groups that can enhance biological activity or selectivity towards specific targets.

Industrial Applications

In addition to its pharmaceutical potential, this compound may find applications in the development of new materials and chemical processes. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) makes it suitable for use in synthetic organic chemistry and materials science.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine
  • 2,3-Dihydroimidazo[1,2-a]pyridine
  • 4,5-Dichloroimidazo[1,2-a]pyridine

Uniqueness

3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of multiple chlorine atoms and the specific arrangement of the imidazo[1,2-a]pyridine scaffold. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3,6-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features a unique structure characterized by multiple chlorine substituents and an imidazo[1,2-a]pyridine scaffold. The presence of these chlorine atoms enhances its reactivity and biological profile.

Property Details
IUPAC Name This compound
Molecular Formula C13H7Cl3N2
Molecular Weight 292.56 g/mol
CAS Number 478043-75-3

Synthesis

The synthesis typically involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of chlorinating agents like phosphorus oxychloride (POCl3). The reaction is performed under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of imidazo[1,2-a]pyridines showed excellent activity against colon cancer cell lines HT-29 and Caco-2. The mechanism of action was linked to apoptosis induction via mitochondrial pathways, involving cytochrome c release and caspase activation .

Table 1: Anticancer Activity Against Colon Cancer Cell Lines

Cell Line IC50 (µM) Mechanism
HT-295.0Apoptosis via cytochrome c release
Caco-26.5Caspase activation

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activities. Its derivatives have shown promising results against various bacterial strains. For instance, compounds derived from the imidazo[1,2-a]pyridine framework have been reported to exhibit significant antibacterial effects with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Table 2: Antimicrobial Activity

Bacterial Strain MIC (µg/mL) Comparison Control (MIC)
Staphylococcus aureus12.5Ciprofloxacin (2.0)
Escherichia coli10.0Isoniazid (0.25)

Case Studies

A notable case study involved the evaluation of various substituted imidazo[1,2-a]pyridines for their antileishmanial activity. One derivative displayed an EC50 value of 3.7 µM against Leishmania infantum amastigotes while maintaining low cytotoxicity in HepG2 cell lines (CC50 > 100 µM), indicating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly influence biological activity. For example, substituents at positions 2 and 8 were found to enhance both solubility and biological efficacy against target pathogens .

Q & A

Q. What are the key synthetic strategies for functionalizing the C-3 position of imidazo[1,2-a]pyridine derivatives?

The C-3 position of imidazo[1,2-a]pyridine is highly reactive and can be modified via Friedel-Crafts acylation. A one-pot method using acetic anhydride and catalytic AlCl₃ under high heat achieves selective C-3 acetylation, yielding 38 derivatives with operational simplicity and minimal environmental impact . Alternative approaches include hydrazination with diethyl azodicarboxylate (DEAD) in acetonitrile, which tolerates diverse substituents (e.g., methyl, bromo) at C-6 to C-8 positions with yields up to 95% .

Q. How does substitution at the C-3 position influence biological activity in imidazo[1,2-a]pyridine derivatives?

Substituents at C-3 critically modulate biological activity. For example, a morpholine ring at C-3 enhances COX-2 inhibitory activity (IC₅₀ = 0.07 μM, selectivity index = 217.1), whereas phenylamino groups alter analgesic and anti-inflammatory profiles. Steric and electronic properties of substituents determine binding affinity to targets like COX-2 or GABA receptors .

Q. What are the primary biological targets of imidazo[1,2-a]pyridine derivatives?

This scaffold exhibits broad activity against COX-2 (anti-inflammatory), GABA receptors (anxiolytic), and kinases (e.g., IGF-1 receptor). Derivatives also show anticancer, antimicrobial, and antidiabetic properties, validated through in vitro assays and molecular docking studies .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of imidazo[1,2-a]pyridine, and how can they be addressed?

Competing reactivity at C-3 and other positions complicates regioselectivity. Computational reaction coordinate diagrams and transition-state modeling can guide condition optimization. For instance, AlCl₃-catalyzed Friedel-Crafts acylation selectively targets C-3 due to electron-rich aromatic systems, avoiding side reactions .

Q. How can discrepancies between in vitro and in vivo activity data for imidazo[1,2-a]pyridine derivatives be resolved?

Pharmacokinetic factors (e.g., metabolic stability, bioavailability) often explain such discrepancies. For example, derivatives with potent in vitro COX-2 inhibition may require structural optimization (e.g., sulfonyl groups) to enhance in vivo efficacy. Parallel synthesis of analogs with varied logP values and metabolic stability assays can identify lead compounds .

Q. What computational tools are effective in predicting the bioactivity of imidazo[1,2-a]pyridine derivatives?

Electrostatic potential mapping (EPM) identifies charge distribution patterns correlating with target affinity. For instance, neutral electron density at C-5 predicts CENP-E inhibition (IC₅₀ = 3.6 nM in HeLa cells). Molecular docking and MD simulations further validate binding modes to receptors like GABA or COX-2 .

Q. How can radical reactions expand the functional diversity of imidazo[1,2-a]pyridine scaffolds?

Transition metal-catalyzed and photocatalyzed radical reactions enable C–H functionalization at C-5 or C-8 positions. For example, copper-catalyzed three-component coupling with alkynes and aldehydes generates diverse derivatives without pre-functionalized substrates, streamlining library synthesis .

Q. What strategies optimize multi-component reactions (MCRs) for imidazo[1,2-a]pyridine synthesis?

Cu-catalyzed MCRs of 2-aminopyridines, aryl aldehydes, and alkynes achieve high yields (70–90%) under mild conditions. Key parameters include solvent polarity (e.g., DMF), temperature (80–100°C), and ligand selection (e.g., phenanthroline) to stabilize intermediates and suppress byproducts .

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